molecular formula C14H12N2O4 B11023573 3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone

Cat. No.: B11023573
M. Wt: 272.26 g/mol
InChI Key: AFKFCHVNPKMZHU-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoquinoline moiety with a nitrofuran group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Nitro Group: The nitrofuran group can be introduced via nitration reactions, where a furan derivative is treated with nitric acid.

    Coupling Reaction: The final step involves coupling the isoquinoline and nitrofuran moieties through a condensation reaction, often using reagents like acetic anhydride or similar coupling agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the isoquinoline moiety can bind to specific enzyme active sites, inhibiting their activity and leading to anti-proliferative effects .

Comparison with Similar Compounds

Similar compounds to 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE include other nitrofuran derivatives and isoquinoline-based compounds. Some examples are:

    Nitrofurantoin: A well-known antibiotic with a nitrofuran group.

    Berberine: An isoquinoline alkaloid with various pharmacological properties.

The uniqueness of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE lies in its combined structure, which allows it to exhibit both the biological activities of nitrofuran and isoquinoline derivatives .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C14H12N2O4/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2

InChI Key

AFKFCHVNPKMZHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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